Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and a nitrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.
Attachment of the Nitrothiophene Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a nitrothiophene derivative.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitrothiophene moiety may play a role in electron transfer processes, while the pyrrolidine ring could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate: Similar in structure but with different substituents.
N-[(4-chlorophenyl)methyl]-N-[(5-nitrothiophen-2-yl)methyl]pyrrolidine-1-carboxamide: Similar core structure but different functional groups.
Tert-butyl 3-[[(4-chlorophenyl)methyl]amino]methyl]pyrrolidine-1-carboxylate: Lacks the nitrothiophene moiety.
Uniqueness
The presence of both the nitrothiophene and chlorophenyl groups in this compound makes it unique compared to other similar compounds. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H28ClN3O4S |
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Molecular Weight |
466.0 g/mol |
IUPAC Name |
tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H28ClN3O4S/c1-22(2,3)30-21(27)25-11-10-17(14-25)13-24(12-16-4-6-18(23)7-5-16)15-19-8-9-20(31-19)26(28)29/h4-9,17H,10-15H2,1-3H3 |
InChI Key |
UYNQMTDBYISFRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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